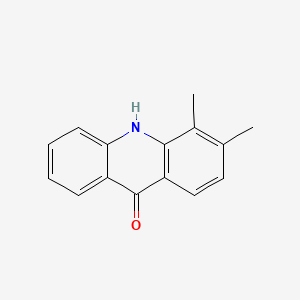

3,4-Dimethylacridin-9(10h)-one

Übersicht

Beschreibung

CK-102, auch bekannt als CEP-8983, ist eine bioaktive chemische Verbindung mit der Summenformel C15H13NO und einem Molekulargewicht von 223,27 g/mol . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet und hat in verschiedenen Anwendungen, insbesondere im Bereich der Onkologie, Potenzial gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CK-102 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen. Der genaue Syntheseweg kann je nach den spezifischen Anforderungen der Forschung oder industriellen Anwendung variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von CK-102 beinhaltet die Hochskalierung der Laborsynthese auf eine größere Stufe. Dies erfordert die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher Technologien und Geräte ist unerlässlich, um eine effiziente und kostengünstige Produktion zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CK-102 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: CK-102 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können CK-102 in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: CK-102 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von CK-102 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von CK-102 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate und Analoga von CK-102 mit unterschiedlichen chemischen und biologischen Eigenschaften umfassen .

Wissenschaftliche Forschungsanwendungen

CK-102 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: In der biologischen Forschung wird CK-102 verwendet, um seine Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen.

Wirkmechanismus

CK-102 übt seine Wirkungen durch die Inhibition von Poly(ADP-Ribose)Polymerase (PARP) aus, einem Enzym, das an der DNA-Reparatur beteiligt ist. Durch die Inhibition von PARP interferiert CK-102 mit der Reparatur von DNA-Schäden in Krebszellen, was zum Zelltod führt. Dieser Mechanismus macht CK-102 zu einem vielversprechenden Kandidaten für die Krebstherapie .

Wissenschaftliche Forschungsanwendungen

CK-102 has a wide range of scientific research applications, including:

Biology: In biological research, CK-102 is used to study its effects on cellular processes and pathways.

Wirkmechanismus

CK-102 exerts its effects through the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, CK-102 interferes with the repair of DNA damage in cancer cells, leading to cell death. This mechanism makes CK-102 a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CEP-8983: Ein weiterer PARP-Inhibitor mit ähnlichen Anwendungen in der Onkologie.

CK-136: Ein selektiver Herz-Troponin-Aktivator, der in der Herzforschung eingesetzt wird.

Cosibelimab: Ein Immuntherapiemittel mit einem einzigartigen Wirkmechanismus, der die PD-L1-Bindung beinhaltet.

Einzigartigkeit von CK-102

Seine einzigartige chemische Struktur und Reaktivität machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen .

Biologische Aktivität

3,4-Dimethylacridin-9(10H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interaction with biological targets, and implications for therapeutic applications.

Chemical Structure

This compound features an acridine backbone with two methyl groups at the 3 and 4 positions and a carbonyl group at the 9 position. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values for several pathogens have been documented, demonstrating its efficacy compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Escherichia coli | 16 | Moderate efficacy |

| Pseudomonas aeruginosa | 32 | Less effective |

Interaction with Biological Targets

The compound has been studied for its interaction with enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit specific enzymes, leading to altered biological responses. For instance, studies indicate potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound interacts with active sites of enzymes, potentially altering their function.

- Metal Ion Complexation : Research suggests that it can form stable complexes with metal ions, enhancing its efficacy as a corrosion inhibitor and possibly affecting biological systems.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on infected animal models demonstrated significant reduction in bacterial load when treated with this compound compared to control groups.

- Toxicological Assessment : In vitro studies assessed cytotoxicity levels against human cell lines. Results indicated that while the compound exhibited antimicrobial properties, it also showed moderate cytotoxic effects at higher concentrations.

Future Directions

The potential applications of this compound extend beyond antimicrobial activity. Future research may focus on:

- Pharmacological Development : Investigating its role as a lead compound in drug development for infectious diseases.

- Mechanistic Studies : Further elucidating its interaction with biological targets to understand its full pharmacological profile.

- Formulation Studies : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

3,4-dimethyl-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-9-7-8-12-14(10(9)2)16-13-6-4-3-5-11(13)15(12)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMNUBSZWKYSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211405 | |

| Record name | CK 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-97-1 | |

| Record name | CK 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CK 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.